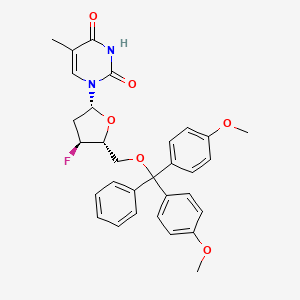

3'-Deoxy-3'-fluoro-5'-O-(4,4'-dimethoxytrityl)thymidine

描述

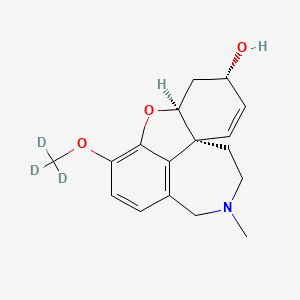

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is a modified nucleoside analog used primarily in the field of nucleic acid chemistry and DNA research.

作用机制

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine

, also known as 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione , is a significant nucleoside compound primarily used in nucleic acid chemistry and DNA research . Here is a detailed analysis of its mechanism of action:

Target of Action

It’s known that it’s used in nucleic acid chemistry and dna research , suggesting that it likely interacts with DNA or RNA molecules.

Mode of Action

The compound is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It’s also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .

Pharmacokinetics

It’s soluble in dichloromethane , which may influence its absorption and distribution.

Result of Action

The compound contributes to the synthesis of modified nucleic acids, which can be incorporated into oligodeoxynucleotides . This can be used as a research tool for antiviral and anticancer studies .

Action Environment

The compound is a solid and should be stored at -20° C . Environmental factors such as temperature and solvent can influence its action, efficacy, and stability.

生化分析

Biochemical Properties

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine plays a crucial role in biochemical reactions. It may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides

Molecular Mechanism

It is known to be involved in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside , which suggests it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be a solid substance that is soluble in dichloromethane . It is recommended to be stored at -20° C , suggesting that it has good stability under these conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine typically involves the following steps:

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of thymidine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. This step yields 5’-O-(4,4’-dimethoxytrityl)thymidine.

Fluorination at the 3’-Position: The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.

Deprotection and Purification: The final product, 3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine, is obtained after deprotection and purification steps, typically involving chromatography techniques

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesizers for oligonucleotide synthesis and high-throughput purification methods to ensure the purity and yield of the final product .

化学反应分析

Types of Reactions

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 3’-position can participate in nucleophilic substitution reactions.

Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Coupling Reactions: It can be incorporated into oligonucleotides through phosphoramidite chemistry

Common Reagents and Conditions

Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.

Acidic Conditions: Trifluoroacetic acid (TFA) for deprotection of the dimethoxytrityl group.

Phosphoramidite Chemistry: For coupling reactions in oligonucleotide synthesis

Major Products

Free Nucleoside: After deprotection, the major product is 3’-Deoxy-3’-fluoro-thymidine.

Oligonucleotides: When incorporated into DNA sequences, it forms modified oligonucleotides

科学研究应用

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine has several scientific research applications:

Nucleic Acid Chemistry: Used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Antiviral Research: Investigated for its potential to inhibit viral replication by incorporating into viral DNA.

Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.

DNA Sequencing and Synthesis: Utilized in custom DNA synthesis and sequencing applications

相似化合物的比较

Similar Compounds

3’-Deoxy-3’-fluorothymidine: Lacks the 4,4’-dimethoxytrityl protecting group.

5’-O-(4,4’-Dimethoxytrityl)thymidine: Lacks the fluorine atom at the 3’-position.

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)uridine: Similar structure but with uridine instead of thymidine

Uniqueness

3’-Deoxy-3’-fluoro-5’-O-(4,4’-dimethoxytrityl)thymidine is unique due to the combination of the fluorine atom at the 3’-position and the 4,4’-dimethoxytrityl protecting group. This combination allows for selective incorporation into DNA sequences and provides stability during synthesis and purification processes .

属性

IUPAC Name |

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN2O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19H2,1-3H3,(H,33,35,36)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWGIYQONVUVCS-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747490 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290371-78-7 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-fluorothymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)